molecular formula C22H22ClNO2 B4024422 N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide

Cat. No.: B4024422
M. Wt: 367.9 g/mol
InChI Key: ZKKAFFUMPPPNBY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amidoalkyl naphthols This compound is characterized by the presence of a chlorophenyl group, a hydroxynaphthyl group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide typically involves a multi-component reaction. One common method is the three-component condensation reaction of 4-chlorobenzaldehyde, 2-naphthol, and 3-methylbutanamide in the presence of a catalyst. For instance, nanocrystalline TiO2–HClO4 can be used as a catalyst under solvent-free conditions . The reaction is carried out by mixing the reactants and heating them to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthyl moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c1-14(2)13-20(26)24-22(16-7-10-17(23)11-8-16)21-18-6-4-3-5-15(18)9-12-19(21)25/h3-12,14,22,25H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKAFFUMPPPNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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